[1-(Pyrazin-2-yl)piperidin-2-yl]methanol is a chemical compound characterized by the presence of a piperidine ring substituted with a pyrazine moiety and a hydroxymethyl group. This compound is relevant in medicinal chemistry and organic synthesis, serving as a building block for various pharmaceutical applications. Its unique structure contributes to its potential biological activities, making it a subject of interest in scientific research.
The compound can be synthesized through several methods, which typically involve the formation of the pyrazine moiety followed by alkylation and piperidine ring formation. The synthesis details are discussed further in the synthesis analysis section.
[1-(Pyrazin-2-yl)piperidin-2-yl]methanol falls under the category of organic compounds, specifically as an amine derivative due to the presence of the piperidine ring. It is classified as a heterocyclic compound due to the inclusion of nitrogen atoms in its cyclic structures.
The synthesis of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol typically involves several key steps:
Industrial production may utilize continuous flow reactors and high-pressure hydrogenation to optimize yield and purity. Advanced purification techniques are often employed to isolate the desired product effectively .
The molecular structure of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol consists of:
The compound's molecular formula is , with a molecular weight of approximately 208.23 g/mol. The structural representation can be visualized using chemical drawing software or databases that provide 3D models.
[1-(Pyrazin-2-yl)piperidin-2-yl]methanol can participate in various chemical reactions due to its functional groups:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the outcomes of these reactions, making optimization crucial for desired yields .
The mechanism of action for [1-(Pyrazin-2-yl)piperidin-2-yl]methanol involves its interaction with specific biological targets. The pyrazine moiety may engage with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring enhances binding affinity due to its steric and electronic properties, allowing for potential therapeutic effects in medicinal applications .
The physical properties include:
Key chemical properties involve:
Relevant data from spectroscopic analyses (IR, NMR) confirm these properties and provide insights into molecular interactions .
[1-(Pyrazin-2-yl)piperidin-2-yl]methanol has several applications:
The convergent synthesis of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol (CAS 1248810-04-9, C₁₀H₁₅N₃O, MW 193.25 g/mol) typically involves sequential nucleophilic aromatic substitution (SNAr) and reduction steps. A common approach begins with N-alkylation of 2-chloropyrazine with 2-(hydroxymethyl)piperidine under basic conditions (K₂CO₃/DMF, 80°C), achieving 65-70% yield. Optimization studies reveal that substituting DMF with acetonitrile elevates yields to 85% by minimizing esterification side reactions of the hydroxymethyl group [3] . Alternative routes employ Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd₂(dba)₃/XPhos), enabling the use of unprotected amino-alcohol precursors at room temperature, though requiring costly ligands [5]. Post-functionalization includes regioselective pyrazine modifications: 3,5-dibromo derivatives undergo Suzuki coupling for biaryl pharmacophores, while electrophilic substitutions at C₅ enhance steric diversity [1] .
Table 1: Key Synthetic Steps and Optimization Parameters
Step | Reagents/Conditions | Yield (%) | Key Improvement |
---|---|---|---|
N-Alkylation | 2-Cl-pyrazine, K₂CO₃/MeCN, 80°C | 85 | Solvent switch (DMF→MeCN) |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, rt | 78 | Avoids protecting groups |
Reduction (if needed) | NaBH₄/MeOH, 0°C | 92 | Prevents over-reduction |
Bromination/Suzuki | NBS; Pd(PPh₃)₄/ArB(OH)₂ | 60-75 | Introduces biaryl motifs |
Stereocontrol at C₂/C₆ of the piperidine ring employs asymmetric hydrogenation and organocatalysis. Cis-selective hydrogenation (dr >20:1) of pyridine precursors uses Ru/Ir catalysts with chiral ligands (e.g., (S)-SegPhos). A RuCl₂[(S)-SegPhos]/(S)-DAIPEN system reduces 2-vinylpyridines to cis-2-alkylpiperidines under 50 atm H₂, critical for CNS-active analogs [5] [8]. For trans-diastereomers, organocatalytic reductive amination with L-proline-modified catalysts achieves dr 8:1 via iminium ion face shielding. Metal-free transfer hydrogenation with ammonia-borane (BH₃·NH₃) and borane catalysts affords enantiopure piperidines (ee >95%) without high-pressure equipment, though scalability remains challenging [5] [8].
Table 2: Stereoselective Hydrogenation Performance Metrics
Substrate | Catalyst System | Conditions | dr/ee | Application |
---|---|---|---|---|
2-Vinylpyridine | RuCl₂[(S)-SegPhos]/(S)-DAIPEN | 50 atm H₂, 60°C | dr >20:1 (cis) | Neurological agents |
2-Alkylpyridine | Rh/Et-DuPhos | 10 atm H₂, rt | ee 97% | Anticancer scaffolds |
Pyridinium salts | Ir(I)/P,N-ligand | HCO₂NH₄, MeOH | ee 94% | 11β-HSD1 inhibitors |
Tritium (³H) and carbon-14 (¹⁴C) isotopes enable metabolic profiling. Tritiation via heterogeneous catalytic exchange (Pd/C, ³H₂ gas) labels the pyrazine C₃/C₅ positions, achieving specific activity >25 Ci/mmol, but requires harsh conditions risking decomposition [10]. Mild alternatives use in situ generated ³H-borane reduction of ketone intermediates (e.g., from Dess-Martin oxidation of the hydroxymethyl group), yielding [³H]-[1-(pyrazin-2-yl)piperidin-2-yl]methanol with 98% radiochemical purity [2]. For ¹⁴C-tracers, Ullmann coupling with ¹⁴C-iodobenzene introduces labels at the pyrazine-piperidine junction, facilitating autoradiographic tissue distribution studies in rodents [10].
Polymer-supported synthesis enhances purification for high-throughput screening. Wang resin-linked piperidinols undergo SNAr with resin-bound 2-fluoropyrazine, followed by TFA cleavage, yielding >90% pure product in 3 steps . Microwave irradiation drastically accelerates key steps: N-alkylation completes in 10 minutes (vs. 12 hours conventionally) at 150°C in DMF, while reducing epimerization. Solvent-free microwave conditions (neat reactants, 100W) improve atom economy by 30%, though dimerization byproducts necessitate careful power modulation [4] .
Sustainable methodologies prioritize solvent selection and catalytic recycling. Water-mediated SNAr under phase-transfer catalysis (TBAB, K₂CO₃, 90°C) achieves 80% yield with E-factors <5, outperforming DMF-based routes [4]. Cyclopentyl methyl ether (CPME) replaces toluene in hydrogenations, enabling catalyst (Rh/Al₂O₃) reuse for 5 cycles without activity loss. Photoredox catalysis using eosin Y and visible light facilitates decarboxylative couplings, eliminating heavy metals while constructing C-C bonds at the piperidine C₄ position [5] [8]. Life-cycle assessments confirm these protocols reduce energy use by 40% and waste by 60% versus traditional approaches.
Table 3: Green Chemistry Metrics Comparison
Method | Solvent | Catalyst | E-Factor | Catalyst Recycles | PMI* |
---|---|---|---|---|---|
Conventional SNAr | DMF | None | 32 | - | 120 |
Aqueous PTC | H₂O | TBAB | 4.8 | - | 18 |
CPME Hydrogenation | CPME | Rh/Al₂O₃ | 8.5 | 5 | 35 |
Photoredox functionalization | EtOH | Eosin Y (0.5 mol%) | 6.2 | 8 (with regeneration) | 22 |
*PMI: Process Mass Intensity (lower = greener)
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5